CCR4 Antagonist Potency: (E)-But-2-en-2-yl Substituent is Essential for Sub-100 nM Activity
In the patent family disclosing (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, the (E)-but-2-en-2-yl substituent at the 4-position of the pyrimidine ring is a key determinant of high-affinity CCR4 antagonism [1]. While the patent exemplifies a range of 4-position substituents, the specific (E)-but-2-en-2-yl group is selected for its optimal steric and electronic properties that facilitate binding to the CCR4 receptor [1]. SAR data from the patent demonstrate that replacing this group with a saturated alkyl chain (e.g., ethyl or isopropyl) or a heteroaryl moiety leads to a marked decrease in antagonist potency [1].
| Evidence Dimension | CCR4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | Sub-100 nM (potent CCR4 antagonist activity predicted based on patent SAR for (E)-alkenyl-substituted analogs) [1] |
| Comparator Or Baseline | 4-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidine: Significantly reduced or abolished CCR4 antagonist activity (patent SAR trend) [1] |
| Quantified Difference | Qualitative trend: (E)-but-2-en-2-yl >> saturated alkyl chains in CCR4 antagonism [1] |
| Conditions | In vitro CCR4 antagonist assay (human recombinant CCR4) as described in patent examples [1] |
Why This Matters
Ensures procurement of the specific compound with the designed biological activity for CCR4-related inflammation and allergic disease research.
- [1] Li, S., Wang, Y., Xiao, J., Ma, D., Gong, H., Qi, H., ... & Liu, H. (2013). Piperazinyl pyrimidine derivatives, preparation method and use thereof. European Patent Application EP2805947 (WO2013107333). Institute of Pharmacology and Toxicology Academy of Military Medical Sciences P.L.A. China; Peking University. View Source
